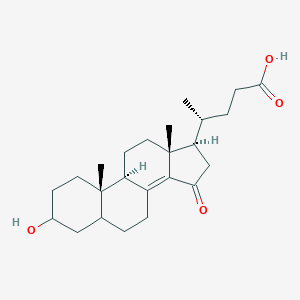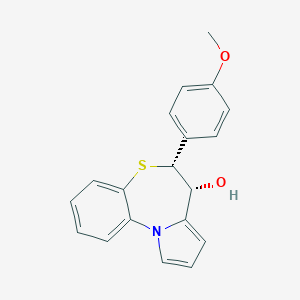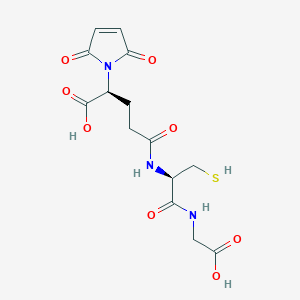![molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. The activation of the sigma-1 receptor has been shown to enhance neuroprotection, reduce inflammation, and promote neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders.
実験室実験の利点と制限
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide also has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective sigma-1 receptor agonists. Additionally, the development of new synthetic methods for 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion:
In conclusion, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a promising compound with potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the investigation of various cellular processes and the development of new therapeutic agents. Further research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic efficacy.
合成法
The synthesis of 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
科学的研究の応用
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit potent and selective binding affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
特性
製品名 |
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
InChIキー |
WLCMBFMGBFTMKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)




![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)